methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” is a complex organic compound. It is part of a series of compounds that have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator . The compounds were evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications
Synthesis and Characterization
Antimicrobial and Anticancer Activity
A series of pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, were synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds showed higher anticancer activity compared to reference drugs, indicating the potential therapeutic applications of these derivatives Hafez et al., 2016.
Structural Analysis
Structural analysis and computational studies of pyrazole derivatives, including X-ray diffraction and density-functional-theory (DFT) calculations, have been conducted to understand their molecular structures and stability. These studies provide insights into the geometric and electronic properties of the compounds, which are crucial for designing molecules with desired biological activities Li-qun Shen et al., 2012.
Novel Synthetic Approaches
Researchers have developed novel synthetic approaches to create pyrazolo[3,4-b]pyridine derivatives, demonstrating the versatility of these compounds in organic synthesis. For instance, an ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines showcases an efficient method for producing these products in excellent yields within short reaction times Nikpassand et al., 2010.
Mechanism of Action
Target of Action
The primary target of methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator for GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
Upon activation by this compound, GIRK channels influence several biochemical pathways. These channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of this compound include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context .
Future Directions
The future directions for the research on this compound could involve further optimization of the ether-based scaffold and sulfone-based head group to improve the potency and selectivity of the resulting GIRK1/2 activators . Additionally, further studies could be conducted to better understand the role of GIRK channels as potential therapeutic targets .
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-9(2)13-7-12(16(20)23-4)14-10(3)18-19(15(14)17-13)11-5-6-24(21,22)8-11/h7,9,11H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJIFRCWQVGUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)OC)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.